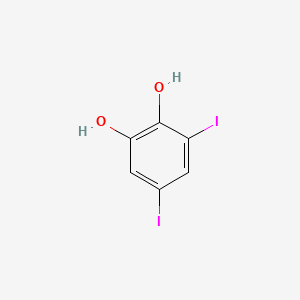

3,5-Diiodo-1,2-benzenediol

CAS No.:

Cat. No.: VC18365127

Molecular Formula: C6H4I2O2

Molecular Weight: 361.90 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H4I2O2 |

|---|---|

| Molecular Weight | 361.90 g/mol |

| IUPAC Name | 3,5-diiodobenzene-1,2-diol |

| Standard InChI | InChI=1S/C6H4I2O2/c7-3-1-4(8)6(10)5(9)2-3/h1-2,9-10H |

| Standard InChI Key | BLUNHTKXBXGNMY-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=C(C(=C1O)O)I)I |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Basic Properties

3,5-Diiodo-1,2-benzenediol (CAS: 2559751-16-3) shares the molecular formula C₆H₄I₂O₂ with its positional isomer, 4,5-diiodo-1,2-benzenediol . The molecular weight is calculated as 361.904 g/mol, consistent with the addition of two iodine atoms (atomic weight: 126.90 g/mol each) to the catechol framework. Key structural features include:

-

Iodine substitution: The electron-withdrawing nature of iodine influences the compound’s acidity, solubility, and reactivity.

-

Hydroxyl groups: The para-dihydroxy configuration enables hydrogen bonding and chelation with metal ions.

Synthesis and Manufacturing

Halogenation Strategies

The synthesis of diiodinated catechols typically involves direct electrophilic iodination of catechol. For example, 4,5-diiodo-1,2-benzenediol is synthesized via iodination using iodine monochloride (ICl) or iodine in the presence of a Lewis acid catalyst . A analogous route for 3,5-diiodo-1,2-benzenediol would require careful control of reaction conditions to favor substitution at the 3 and 5 positions.

Proposed Synthetic Pathway:

-

Substrate: Catechol (1,2-benzenediol) dissolved in a non-polar solvent (e.g., CCl₄).

-

Iodination: Addition of iodine (I₂) or ICl at 0–5°C to minimize polyiodination.

-

Work-up: Neutralization of excess iodine with sodium bisulfite (NaHSO₃), followed by recrystallization from chloroform or ethanol .

This method mirrors the synthesis of 4,5-dibromo-1,2-benzenediol, where bromine is added dropwise to catechol in CCl₄ under nitrogen . The yield for dibrominated analogs reaches 62% after recrystallization , suggesting that optimized iodination could achieve comparable efficiency.

Challenges in Regioselectivity

Achieving regioselective iodination at the 3 and 5 positions is complicated by the symmetry of the catechol ring. Steric and electronic factors play critical roles:

-

Electronic effects: The electron-donating hydroxyl groups activate the ring toward electrophilic substitution, but iodine’s size may favor less congested positions.

-

Directing groups: The meta-directing nature of hydroxyl groups could theoretically favor 3,5-substitution, though practical outcomes depend on reaction conditions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume